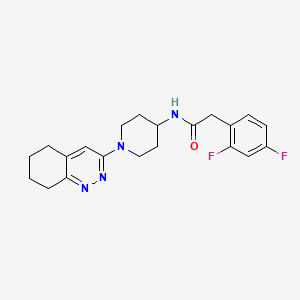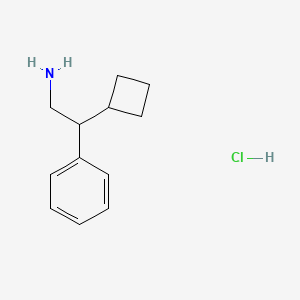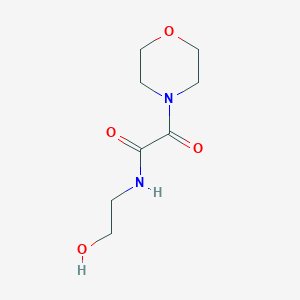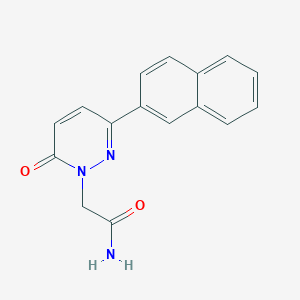![molecular formula C13H16ClNO B3003329 1-[3-(Chloromethyl)benzoyl]piperidine CAS No. 148583-64-6](/img/structure/B3003329.png)
1-[3-(Chloromethyl)benzoyl]piperidine
概要
説明
The compound "1-[3-(Chloromethyl)benzoyl]piperidine" is a chemical structure that is of interest due to its potential applications in pharmacology and medicinal chemistry. It is related to various piperidine derivatives that have been synthesized and studied for their biological activities, including anti-acetylcholinesterase inhibitors, antimicrobial agents, and immunomodulators .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves the treatment of substituted benzyl chlorides with piperidine followed by various functionalization reactions. For example, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared by N-sulfonation with sulfonyl chlorides . The first synthesis of 1-benzyl-4-(chloromethyl)piperidine, a closely related compound, was described as a building block for potential pharmaceuticals . These synthetic routes provide insights into how "1-[3-(Chloromethyl)benzoyl]piperidine" could be synthesized, potentially involving a chloromethylation step followed by benzoylation of a piperidine precursor.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. For instance, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined, showing that the piperidine ring adopts a chair conformation, which is a common feature for piperidine derivatives . The geometry around the sulfur atom in sulfonyl derivatives is typically distorted from a regular tetrahedron . These structural features are important for the binding and activity of the compounds.
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that are essential for their biological activity. For example, the reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives . The nature of substitutions on the benzhydryl and sulfonamide rings influences the antibacterial activity of the synthesized compounds . These reactions are indicative of the reactivity of the chloromethyl and benzoyl groups in "1-[3-(Chloromethyl)benzoyl]piperidine."
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of a chloro group in position 4 of the benzoyl moiety and an amino group para to the piperidine nucleus is essential for immunomodulatory activity . The basicity of the nitrogen atom in the piperidine ring plays a significant role in the activity of anti-acetylcholinesterase inhibitors . The crystallographic data of related compounds provide information on the conformation and geometry of the piperidine ring, which affects the physical properties such as solubility and stability .
科学的研究の応用
Anti-Acetylcholinesterase Activity
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are closely related to 1-[3-(Chloromethyl)benzoyl]piperidine, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with bulky moieties and introducing an alkyl or phenyl group at the nitrogen atom of benzamide significantly enhances this activity. These derivatives have shown potent inhibitory effects on acetylcholinesterase, with one derivative displaying an affinity 18,000 times greater for AChE than for BuChE. This suggests potential applications in developing treatments for conditions like dementia (Sugimoto et al., 1990) and (Sugimoto et al., 1992).
Synthesis and Chemistry
The compound 1-[3-(Chloromethyl)benzoyl]piperidine and related piperidine derivatives have been used in various synthetic chemistry applications. These include the synthesis of 1-benzyl-4-chloromethylpiperidine, which is a building block for potential pharmaceuticals (Rodríguez-Franco & Fernández-Bachiller, 2002). Also, the stereochemistry of ionic thiol addition to acetylenic ketones, where piperidine derivatives play a catalytic role, has been studied, shedding light on chemical reaction mechanisms (Omar & Basyouni, 1974).
Pharmacological Applications
Related piperidine derivatives have been investigated for their pharmacological properties, especially as potential inhibitors in various biochemical pathways. For instance, studies have focused on their role as serotonin receptor agonists, highlighting their potential in treating disorders related to neurotransmitter dysregulation (Sonda et al., 2003) and (Sonda et al., 2004).
特性
IUPAC Name |
[3-(chloromethyl)phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-10-11-5-4-6-12(9-11)13(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLNHFVIUOMFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003247.png)
![2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3003252.png)




![2-Methyl-5-(1-methyltetrazol-5-yl)sulfanylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B3003260.png)
![1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride](/img/structure/B3003261.png)


![2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3003265.png)

![7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B3003267.png)
![N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3003269.png)